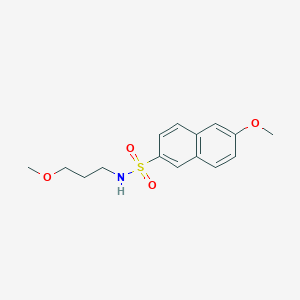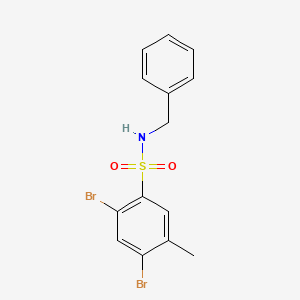
STEARYL CITRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearyl citrate: is an organic compound formed by esterifying citric acid with stearyl alcohol. It is a colorless to pale yellow liquid with an oily texture and is known for its good solubility and stability. The compound is commonly used as a fixative and solvent in fragrances, as well as an emulsifier, softener, and thickener in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stearyl citrate is prepared through the esterification of citric acid with stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where citric acid and stearyl alcohol are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Stearyl citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stearic acid and citric acid derivatives.
Reduction: Reduction reactions can convert this compound back to stearyl alcohol and citric acid.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Stearic acid and citric acid derivatives.
Reduction: Stearyl alcohol and citric acid.
Substitution: Various esters and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Stearyl citrate is used as an antioxidant in vegetable oils and margarines, preventing oxidative rancidity by chelating metal ions .
Biology: In biological research, this compound is used as an emulsifier and stabilizer in various formulations, including drug delivery systems and cosmetic products .
Medicine: this compound is explored for its potential use in pharmaceutical formulations as an excipient to enhance the stability and bioavailability of active ingredients .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of plastics and as a lubricant in metalworking fluids .
Mécanisme D'action
Stearyl citrate exerts its effects primarily through its ability to chelate metal ions, preventing them from catalyzing oxidative reactions. This chelation mechanism is crucial in its role as an antioxidant, where it inhibits the formation of free radicals and oxidative degradation of oils and fats .
Comparaison Avec Des Composés Similaires
Isopropyl citrate: Similar antioxidant properties but different solubility characteristics.
Triethyl citrate: Used as a plasticizer with different ester groups.
Sodium citrate: Primarily used as a buffering agent and anticoagulant.
Uniqueness: Stearyl citrate’s unique combination of long-chain fatty alcohol and citric acid provides it with excellent solubility in oils and fats, making it particularly effective as an antioxidant in lipid-based formulations. Its ability to act as an emulsifier and stabilizer further enhances its versatility in various applications .
Propriétés
Numéro CAS |
1323-66-6 |
|---|---|
Formule moléculaire |
C24H44O7 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid |
InChI |
InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29) |
Clé InChI |
REVZBRXEBPWDRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




